molecular formula C6H11N3O5 B14762665 5-Azido-5-deoxy-L-altrofuranose

5-Azido-5-deoxy-L-altrofuranose

Cat. No.: B14762665
M. Wt: 205.17 g/mol
InChI Key: BFWPUXLMVHSPRI-DHVFOXMCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-5-deoxy-L-altrofuranose typically involves the conversion of a protected starting material derived from L-altrofuranose. One common method is the Appel reaction, which converts alcohols to azides using triphenylphosphine and diethyl azodicarboxylate . Another method involves the Mitsunobu reaction, which also facilitates the conversion of alcohols to azides .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis technique. This method is efficient and scalable, making it suitable for large-scale production. The process involves the use of protected nucleosides as starting materials, which are then converted to the desired azido compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Azido-5-deoxy-L-altrofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 5-Amino-5-deoxy-L-altrofuranose.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-L-altrofuranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property makes it useful in click chemistry applications, where it can be used to label and track biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-5-deoxy-L-altrofuranose is unique due to its specific stereochemistry and the presence of the azido group at the fifth position. This combination of features makes it particularly useful in the study of glycosylation processes and as a versatile building block in organic synthesis.

Properties

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

(3R,4R,5S)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m0/s1

InChI Key

BFWPUXLMVHSPRI-DHVFOXMCSA-N

Isomeric SMILES

C([C@@H]([C@H]1[C@@H]([C@H](C(O1)O)O)O)N=[N+]=[N-])O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O

Origin of Product

United States

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